Ro 12-7310
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Overview
Description
Preparation Methods
Ro 12-7310 is synthesized through a series of chemical reactions involving the formation of a nonatetraenoic acid derivative. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired product. The reaction conditions are carefully controlled to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles to laboratory synthesis, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Ro 12-7310 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ro 12-7310 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of synthetic retinoids and their interactions with other molecules.
Biology: It is used to investigate the role of retinoids in cellular processes, such as growth and differentiation.
Industry: It is used in the production of specialized chemicals and materials
Mechanism of Action
Ro 12-7310 exerts its effects by inhibiting the release of arachidonic acid, a key molecule involved in inflammation and other cellular processes . The compound binds to specific molecular targets, such as cellular retinoic acid binding proteins, and interferes with their normal function. This disruption leads to a decrease in arachidonic acid levels and subsequent downstream effects .
Comparison with Similar Compounds
Ro 12-7310 is unique among synthetic retinoids due to its specific inhibitory effects on arachidonic acid release. Similar compounds include:
Ro 13-6307: Another synthetic retinoid with similar binding properties but different molecular structure.
These compounds share some similarities in their mechanisms of action and applications, but each has distinct properties that make them suitable for different research purposes.
Properties
CAS No. |
65316-65-6 |
---|---|
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-9-(4-hydroxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H24O3/c1-13(7-6-8-14(2)11-20(22)23)9-10-18-15(3)12-19(21)17(5)16(18)4/h6-12,21H,1-5H3,(H,22,23)/b8-6+,10-9+,13-7+,14-11+ |
InChI Key |
CAAFTBWHFUPDGX-OFCLTBKTSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C)O |
SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)O |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)O |
Appearance |
Solid powder |
65316-65-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
9-(4-hydroxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid Ro 12-7310 Ro-12-7310 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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